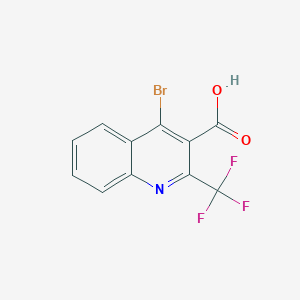

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid is a useful research compound. Its molecular formula is C11H5BrF3NO2 and its molecular weight is 320.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition

Quinoline derivatives, including those with structural features like 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid, are recognized for their anticorrosive properties. These compounds show significant effectiveness against metallic corrosion, attributed to their high electron density which enables the formation of stable chelating complexes with metallic surfaces. This interaction is facilitated through coordination bonding, making quinoline derivatives valuable in the development of corrosion inhibitors for various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Biocatalyst Inhibition

Carboxylic acids, including specific quinoline carboxylic acid derivatives, play a role in inhibiting microbial biocatalysts used in fermentative production processes. These compounds can become inhibitory at concentrations below desired yields, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the impact of carboxylic acids on microbial cells, including membrane damage and internal pH decrease, is crucial for developing strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).

Optoelectronic Materials

Quinoline derivatives are integral to the synthesis of optoelectronic materials. Their incorporation into π-extended conjugated systems is of great interest for creating novel materials for organic light-emitting diodes (OLEDs), including high-efficiency phosphorescent OLEDs and thermally activated delayed fluorescence emitters. These applications underline the importance of quinoline and its derivatives in advancing the field of optoelectronics, demonstrating their versatility beyond pharmaceutical applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

In the context of recovering carboxylic acids from diluted aqueous streams, an important technology is liquid-liquid extraction (LLX). Innovations in solvent development for LLX have included the use of ionic liquids and improvements in traditional solvents. These advancements are critical for the efficient and economical recovery of carboxylic acids, including those related to quinoline derivatives, from industrial processes. The development of such technologies is key to enabling the sustainable production of bio-based plastics and other materials from renewable resources (Sprakel & Schuur, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrF3NO2/c12-8-5-3-1-2-4-6(5)16-9(11(13,14)15)7(8)10(17)18/h1-4H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXGCAYXSYGXDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N2)C(F)(F)F)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455967 |

Source

|

| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587886-11-1 |

Source

|

| Record name | 4-bromo-2-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)

![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)